molecular formula C13H26O2Si B14373569 CID 78060532

CID 78060532

Cat. No.: B14373569
M. Wt: 242.43 g/mol
InChI Key: CBWWVUCPWXIFQO-UHFFFAOYSA-N
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Description

CID 78060532 (PubChem Compound Identifier 78060532) is a chemical entity registered in the PubChem database. For this compound, comprehensive characterization would require access to experimental or computational data such as mass spectrometry (MS), nuclear magnetic resonance (NMR), or high-performance liquid chromatography (HPLC) results, as outlined in general guidelines for compound documentation .

Standard protocols for describing compounds involve reporting molecular weight, solubility, polarity (e.g., topological polar surface area, TPSA), and bioactivity metrics (e.g., IC50, EC50). For example, similar compounds like CID 59200652 (CAS 1033610-45-5) and CID 53216313 (CAS 1046861-20-4) are documented with molecular formulas (C7H8BrNO2 and C6H5BBrClO2), TPSA values (31.35 Ų and 40.46 Ų), and solubility profiles (0.864 mg/ml and 0.24 mg/ml) . These parameters are critical for comparing pharmacological and industrial applicability.

Properties

Molecular Formula

C13H26O2Si

Molecular Weight

242.43 g/mol

InChI

InChI=1S/C13H26O2Si/c1-4-7-8-9-10-11-12-16-13(14-5-2)15-6-3/h11-13H,4-10H2,1-3H3

InChI Key

CBWWVUCPWXIFQO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=C[Si]C(OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 78060532 involves specific chemical reactions and conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include the use of specific reagents and catalysts under controlled temperature and pressure conditions. Detailed procedures for the synthesis can be found in specialized chemical literature and databases.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes. These processes are designed to maximize yield and minimize costs while ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions: CID 78060532 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and catalysts.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield different products compared to reduction or substitution reactions. Detailed information on the products can be found in chemical reaction databases and research articles.

Scientific Research Applications

CID 78060532 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be employed in studies related to cellular processes and molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects. Industrial applications include its use in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of CID 78060532 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies on the mechanism of action can provide insights into its potential therapeutic and industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of CID 78060532 with structurally related compounds would focus on molecular descriptors and functional groups. For instance:

Property This compound CID 59200652 CID 53216313
Molecular Formula Not Provided C7H8BrNO2 C6H5BBrClO2
Molecular Weight (g/mol) Not Provided 218.05 235.27
TPSA (Ų) Not Provided 31.35 40.46
Solubility (mg/ml) Not Provided 0.864 0.24
Bioavailability Score Not Provided 0.55 0.55

Notes:

  • Bioavailability scores ≤0.55 (as seen in analogs) suggest moderate permeability and metabolic stability.

Research Findings and Methodological Considerations

Analytical Techniques

  • Mass Spectrometry: Source-induced collision-induced dissociation (CID) in MS can differentiate isomers (e.g., ginsenosides Rf and F11) by fragmentation patterns .
  • Chromatography : HPLC-ESI-MS is widely used for compound identification and purity assessment, as demonstrated in ginseng studies .

Challenges in Comparative Studies

  • Data Standardization : Inconsistent reporting of experimental parameters (e.g., solvent systems, detection limits) complicates cross-study comparisons .
  • Reference Libraries: Non-targeted metabolomics and environmental exposomics require robust spectral libraries for accurate compound annotation .

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